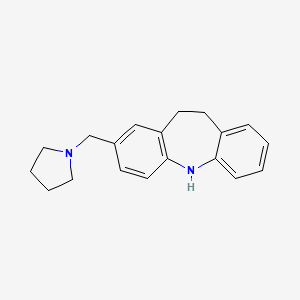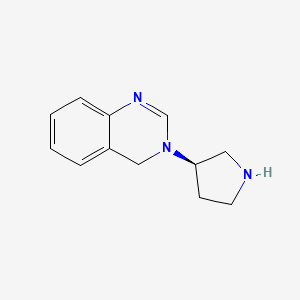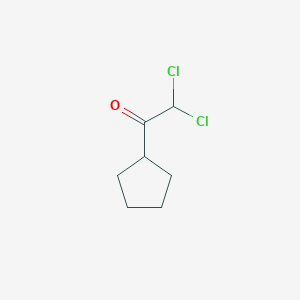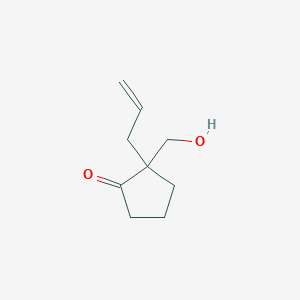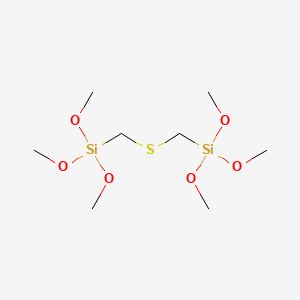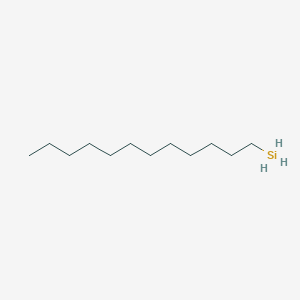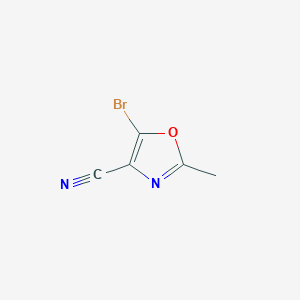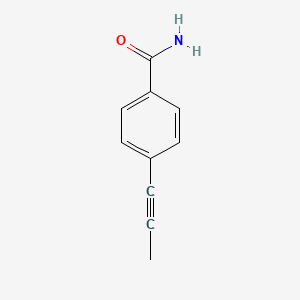![molecular formula C10H11Br3O3 B13961527 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol CAS No. 36962-98-8](/img/structure/B13961527.png)
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol is an organic compound with the molecular formula C14H8Br6O2. It is a white to off-white solid that is primarily used as a flame retardant. This compound is known for its high bromine content, which contributes to its effectiveness in reducing the flammability of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol typically involves a two-step process:
Bromination of Phenol: The first step involves the bromination of phenol to produce 2,4,6-tribromophenol. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.
Etherification: The second step involves the etherification of 2,4,6-tribromophenol with ethylene glycol. This reaction is typically carried out under basic conditions using a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various brominated phenols, while reduction can yield phenoxyethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a flame retardant in various polymer materials, including plastics and textiles.
Biology: Research studies investigate its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Limited studies explore its potential use in medical applications, such as drug delivery systems.
Industry: It is widely used in the electronics industry to enhance the fire resistance of electronic components.
Wirkmechanismus
The mechanism by which 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol exerts its flame-retardant effects involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby slowing down or stopping the combustion reaction. The molecular targets include the free radicals involved in the combustion process, and the pathways involve radical chain reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(2,4,6-tribromophenoxy)ethane: Another brominated flame retardant with similar properties and applications.
2-(2-Bromoethoxy)ethanol: A compound with a similar structure but different bromination pattern.
Uniqueness
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol is unique due to its specific bromination pattern, which provides a high level of flame retardancy. Its structure allows for effective interaction with free radicals during combustion, making it a highly efficient flame retardant compared to other similar compounds.
Eigenschaften
CAS-Nummer |
36962-98-8 |
|---|---|
Molekularformel |
C10H11Br3O3 |
Molekulargewicht |
418.90 g/mol |
IUPAC-Name |
2-[2-(2,4,6-tribromophenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C10H11Br3O3/c11-7-5-8(12)10(9(13)6-7)16-4-3-15-2-1-14/h5-6,14H,1-4H2 |
InChI-Schlüssel |
IQGQJWAADWPHHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OCCOCCO)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


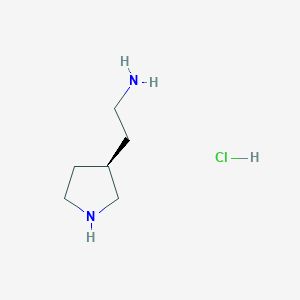
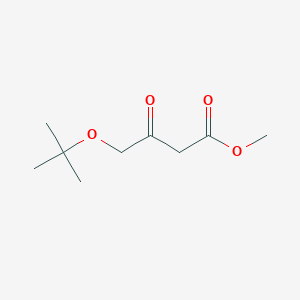
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
